

Introduction: The Significance of Precise Structural Characterization

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Compound of Interest

Compound Name: *3-Methoxypyrrolidine hydrochloride*

Cat. No.: *B143666*

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(S)-**3-Methoxypyrrolidine hydrochloride** is a chiral pyrrolidine derivative increasingly utilized as a versatile building block in medicinal chemistry and drug development.[1] The pyrrolidine scaffold is a core motif in numerous therapeutic agents, and the specific stereochemistry and functionalization at the C3 position are critical for modulating pharmacological activity, binding affinity, and pharmacokinetic properties.[1][2] An unambiguous structural elucidation is not merely an academic exercise; it is a fundamental requirement mandated by regulatory agencies and a cornerstone of intellectual property.[3][4] Inaccurate or incomplete characterization can lead to failed clinical trials, irreproducible research, and significant financial and temporal losses.

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of (S)-**3-Methoxypyrrolidine hydrochloride**. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and demonstrating how a multi-technique, orthogonal approach creates a self-validating system for absolute structural confirmation.

Part 1: Foundational Analysis - Confirming Identity and Purity

The initial phase of analysis establishes the fundamental molecular properties. These techniques are rapid, provide high-level information, and validate the compound's basic identity and integrity before proceeding to more complex spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining molecular weight. For a hydrochloride salt, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the protonated free base as the molecular ion.

- Expert Insight: The choice of ESI in positive ion mode is deliberate. The pyrrolidine nitrogen is basic and will readily accept a proton, forming the $[M+H]^+$ ion corresponding to the free base ($C_5H_{11}NO$). We expect to observe a primary ion at m/z 102.09, which corresponds to the exact mass of the protonated free base. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It provides a mass measurement with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental composition, $C_5H_{12}NO^+$. This data must align perfectly with the results from elemental analysis.

Parameter	Expected Value	Interpretation
Molecular Formula	$C_5H_{11}NO \cdot HCl$	---
Molecular Weight	137.61 g/mol [5]	For the hydrochloride salt
Free Base Formula	$C_5H_{11}NO$	---
Free Base Exact Mass	101.0841 g/mol [6]	Monoisotopic mass
Expected $[M+H]^+$ (HRMS)	102.0919	Confirms elemental composition of the free base

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides an invaluable fingerprint of the molecule's functional groups. For (S)-3-Methoxypyrrolidine hydrochloride, the spectrum is dominated by features of the secondary amine salt and the ether linkage.

- Expert Insight: As a hydrochloride salt, the pyrrolidine nitrogen exists as a secondary ammonium ion ($>NH_2^+$). This leads to a characteristic broad absorption band in the 2700-2400 cm^{-1} region, which is often complex and attributed to the N-H stretching vibrations.

This is a key diagnostic feature distinguishing the salt from the free base. The C-O stretch of the methoxy group is also a critical, strong band to identify.

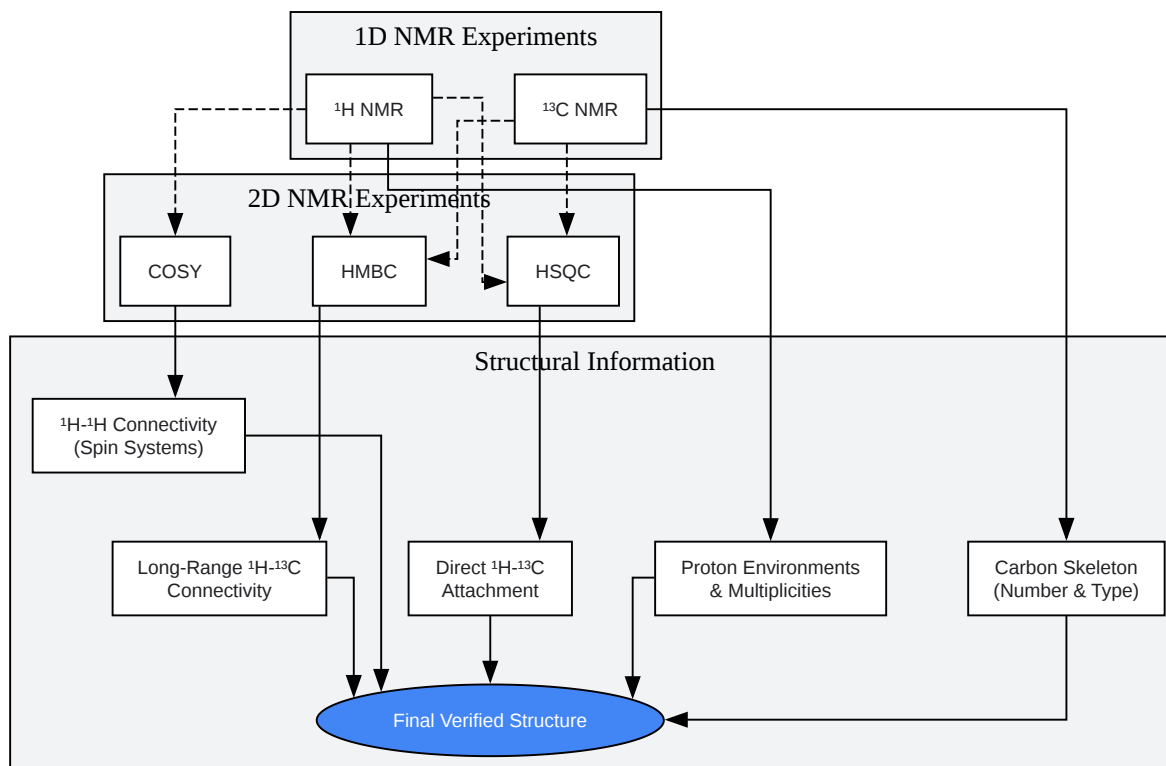
Functional Group	**Expected Absorption Range (cm⁻¹) **	Significance
N-H Stretch (Ammonium Salt)	~2700-2400 (broad)	Confirms the presence of the protonated secondary amine. [7] [8]
C-H Stretch (Aliphatic)	~2960-2850	Corresponds to CH ₂ , CH groups of the pyrrolidine ring.
N-H Bend	~1600-1550	Bending vibration of the N-H bond.
C-O Stretch (Ether)	~1150-1085 (strong)	Confirms the presence of the methoxy group.

Part 2: Definitive Structural Elucidation - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A full suite of 1D and 2D NMR experiments is required for an irrefutable structural assignment.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for integrating various NMR experiments to build a complete structural picture.



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